molecular formula C13H13NO2S B6536763 3-methoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-33-1

3-methoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536763
CAS No.: 1060176-33-1
M. Wt: 247.31 g/mol
InChI Key: HGPBJHJKQAQMAA-UHFFFAOYSA-N
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Description

“3-methoxy-N-[(thiophen-3-yl)methyl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

3-methoxy-N-[(thiophen-3-yl)methyl]benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of drugs and other compounds, such as peptides and proteins. Additionally, this compound has been used in the development of new drugs, as well as in the screening of existing drugs for potential therapeutic benefits. This compound has also been employed in the synthesis of small molecules, such as benzimidazoles, thiophenes, and pyrroles. Additionally, this compound has been used in the synthesis of new classes of compounds, such as imidazoles and thiophenes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(thiophen-3-yl)methyl]benzamide is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of thiophen-3-ylmethyl chloride with 3-methoxybenzamide. This reaction is believed to be facilitated by the presence of a protonated triethylamine, which acts as a proton donor. Additionally, the reaction is believed to be facilitated by the presence of a nucleophile, such as a thiol or an amine, which acts as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of thiophen-3-ylmethyl chloride with 3-methoxybenzamide. This reaction is believed to be facilitated by the presence of a protonated triethylamine, which acts as a proton donor. Additionally, the reaction is believed to be facilitated by the presence of a nucleophile, such as a thiol or an amine, which acts as a nucleophile.

Advantages and Limitations for Lab Experiments

3-methoxy-N-[(thiophen-3-yl)methyl]benzamide has several advantages for lab experiments. It is a versatile compound that can be used in a variety of chemical reactions. Additionally, it is relatively easy to synthesize, and it can be synthesized in high yields and purity. Furthermore, this compound is a relatively inexpensive compound, making it an attractive option for research laboratories.
However, there are some limitations to using this compound in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in certain applications. Additionally, the compound is not very stable, and it can degrade over time. Finally, the compound is toxic, and exposure to it can be hazardous to humans and animals.

Future Directions

There are several potential future directions for 3-methoxy-N-[(thiophen-3-yl)methyl]benzamide research. For example, further research can be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research can be conducted to explore the use of this compound in drug discovery and development. Furthermore, research can be conducted to explore the use of this compound in the synthesis of new classes of compounds. Finally, research can be conducted to explore the use of this compound in the synthesis of small molecules, such as benzimidazoles, thiophenes, and pyrroles.

Synthesis Methods

3-methoxy-N-[(thiophen-3-yl)methyl]benzamide is synthesized via a variety of methods, including a three-step synthesis involving the reaction of thiophen-3-ylmethyl chloride with 3-methoxybenzamide in the presence of triethylamine. This reaction yields the desired product in high yields, with a purity of up to 99%. Other methods of synthesis include the reaction of thiophen-3-ylmethyl chloride with 3-methoxybenzoyl chloride in the presence of triethylamine, and the reaction of thiophen-3-ylmethyl bromide with 3-methoxybenzoyl chloride in the presence of triethylamine.

Properties

IUPAC Name

3-methoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-16-12-4-2-3-11(7-12)13(15)14-8-10-5-6-17-9-10/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPBJHJKQAQMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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